molecular formula C6H7ClO2S B129153 5-(2-Chloroacetyl)thiolan-2-one CAS No. 142079-24-1

5-(2-Chloroacetyl)thiolan-2-one

Cat. No.: B129153
CAS No.: 142079-24-1
M. Wt: 178.64 g/mol
InChI Key: HIDKZLZILRDHNZ-UHFFFAOYSA-N
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Description

5-(2-Chloroacetyl)thiolan-2-one is a sulfur-containing heterocyclic compound featuring a thiolan-2-one (tetrahydrothiophen-2-one) core substituted with a 2-chloroacetyl group at the 5-position. The chloroacetyl group introduces electrophilic reactivity, making this compound a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions and cross-coupling strategies.

Properties

CAS No.

142079-24-1

Molecular Formula

C6H7ClO2S

Molecular Weight

178.64 g/mol

IUPAC Name

5-(2-chloroacetyl)thiolan-2-one

InChI

InChI=1S/C6H7ClO2S/c7-3-4(8)5-1-2-6(9)10-5/h5H,1-3H2

InChI Key

HIDKZLZILRDHNZ-UHFFFAOYSA-N

SMILES

C1CC(=O)SC1C(=O)CCl

Canonical SMILES

C1CC(=O)SC1C(=O)CCl

Synonyms

2(3H)-Thiophenone, 5-(chloroacetyl)dihydro- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-(2-Chloroacetyl)thiolan-2-one with key analogs based on core structure, substituents, and applications:

Compound Name Core Structure Molecular Formula Key Functional Groups Primary Applications Synthesis Method (Key Reagents)
This compound Thiolan-2-one C₆H₇ClO₂S Chloroacetyl, lactone Hypothesized: Drug intermediates Not explicitly described in evidence
5-(2-Chloroacetyl)indolin-2-one Indolin-2-one C₁₀H₈ClNO₂ Chloroacetyl, amide RdRp/OGT inhibitors, antiviral agents Friedel-Crafts acylation (AlCl₃, chloroacetyl chloride)
5-(2-Chloroacetyl)-8-methoxy-1-methylquinolin-2-one Quinolin-2-one C₁₃H₁₁ClNO₃ Chloroacetyl, methoxy, methyl Industrial intermediates (pharmaceuticals) Not detailed; likely via chloroacetylation of quinolinone
5-(2-Chloroacetyl)-2-hydroxy-benzaldehyde Benzaldehyde C₉H₇ClO₃ Chloroacetyl, hydroxyl, aldehyde Synthesis of Levosalbutamol AlCl₃-catalyzed acylation (chloroacetyl chloride)
2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid Thiophene C₈H₇ClO₃S Chloroacetyl, carboxylic acid Chemical synthesis intermediates Reaction of thiophene derivatives with chloroacetyl chloride

Key Research Findings

Physical Properties
  • Melting Points : Thiophene derivatives (e.g., 2-[5-(2-chloroacetyl)-2-thienyl]acetic acid) melt at 101°C, while indolin-2-one analogs require purification via recrystallization or chromatography .
  • Stability : Chloroacetyl compounds are moisture-sensitive; storage under inert conditions is recommended .

Critical Discussion of Differences

Core Structure Impact

  • Thiolan-2-one vs. Indolin-2-one : The thiolan-2-one core (sulfur-containing lactone) may offer distinct electronic properties compared to indolin-2-one (nitrogen-containing lactam), influencing solubility and bioactivity.
  • Quinolin-2-one vs. Benzaldehyde: Quinolin-2-one derivatives exhibit extended π-conjugation, enhancing binding to aromatic enzyme pockets, whereas benzaldehyde derivatives are more reactive toward cyclization .

Functional Group Contributions

  • Chloroacetyl Group: Universally enhances electrophilicity, but steric effects vary. For example, the methyl group in 8-methoxy-1-methylquinolin-2-one may hinder reactivity compared to unsubstituted analogs .
  • Hydroxyl and Methoxy Groups : Improve solubility and hydrogen-bonding capacity, critical for pharmacokinetics .

Data Tables

Notes

Limitations : Direct data on this compound are absent; comparisons rely on structural analogs.

Safety : Chloroacetyl-containing compounds universally require strict handling protocols (e.g., gloves, ventilation) .

Research Gaps : Further studies on the thiolan-2-one core’s electronic effects and bioactivity are needed.

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